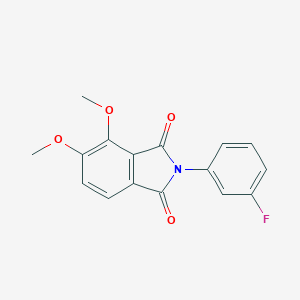

2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research. The synthesis method of this compound is relatively simple, and it can be easily obtained through a few steps. The aim of

Applications De Recherche Scientifique

Antiprotozoal Activity

The indazole scaffold, which is structurally similar to the compound , has been utilized in the synthesis of derivatives with significant antiprotozoal activity . These compounds have shown effectiveness against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The presence of electron-withdrawing groups on the phenyl ring, such as the fluorine atom in 2-(3-fluorophenyl)-4,5-dimethoxyisoindole-1,3-dione, is believed to enhance this activity.

Antibacterial Applications

Sulfonamides, which share a common aromatic and amine structure with our compound, have been used as antibacterial drugs for decades . The fluorine substitution on the phenyl ring can potentially increase the efficacy of these compounds due to its electronegative nature, influencing the interaction with bacterial enzymes.

Anticancer Research

Indazole derivatives, including those with substitutions similar to 2-(3-fluorophenyl)-4,5-dimethoxyisoindole-1,3-dione, have been explored for their anticancer properties . The modification of the indazole ring system, particularly with methoxycarbonyl and halogen groups, has shown promising results in inhibiting cancer cell growth.

Cheminformatic Analysis

The compound’s structure allows for extensive cheminformatic analysis to predict its biological activity and interaction with various biomolecules . This is crucial in drug design and discovery, where computational models can save time and resources in the early stages of research.

Physicochemical Property Analysis

Density Functional Theory (DFT) studies have been conducted on similar compounds to calculate and analyze their molecular structure, electrostatic potential, and frontier molecular orbitals . These studies are essential for understanding the physicochemical properties and reactivity of the compound.

Synthesis of New Derivatives

The compound serves as a precursor for the synthesis of new derivatives with potential biological activities . By reacting with different benzaldehydes, researchers can create a variety of compounds for further pharmacological evaluation.

Propriétés

IUPAC Name |

2-(3-fluorophenyl)-4,5-dimethoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO4/c1-21-12-7-6-11-13(14(12)22-2)16(20)18(15(11)19)10-5-3-4-9(17)8-10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJGJRQVPOWFEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-fluorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-Chlorophenyl)acetyl]-6-(4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440707.png)

![6-anthracen-9-yl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440709.png)

![6-Anthracen-9-yl-5-benzoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440713.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide](/img/structure/B440737.png)

![9,9-dimethyl-6-(4-propan-2-yloxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440756.png)

![N-Cyclohexyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B440759.png)

![9,9-Dimethyl-5-(2-methylpropanoyl)-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440769.png)

![11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440793.png)

![ethyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B440798.png)

![Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B440799.png)

![2-(4-methylphenoxy)-N-[4-(2-oxazolo[4,5-b]pyridinyl)phenyl]acetamide](/img/structure/B440800.png)